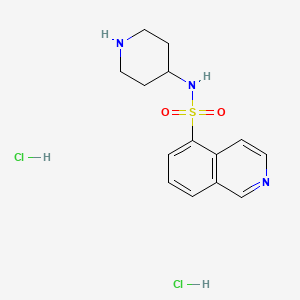
Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride is a chemical compound with the molecular formula C15H21Cl2N3O2S and a molecular weight of 378.3 g/mol. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound similar to quinoline but with a nitrogen atom in the second position of the ring structure.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isoquinoline-5-sulfonic acid and piperidin-4-ylamine.
Reaction Steps: The reaction involves the amide formation between isoquinoline-5-sulfonic acid and piperidin-4-ylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Purification: The product is purified using crystallization techniques to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the sulfonic acid group to a sulfide.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Sulfide derivatives.
Substitution Products: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Industry: It is used in the chemical industry for the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism by which Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Isoquinoline-5-sulfonic acid
Piperidin-4-ylamine
Other isoquinoline derivatives
Propriétés
Numéro CAS |
936250-34-9 |
|---|---|
Formule moléculaire |
C14H19Cl2N3O2S |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-7-15-8-5-12)14-3-1-2-11-10-16-9-6-13(11)14;;/h1-3,6,9-10,12,15,17H,4-5,7-8H2;2*1H |
Clé InChI |
MAHWURKVWMOAAY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)

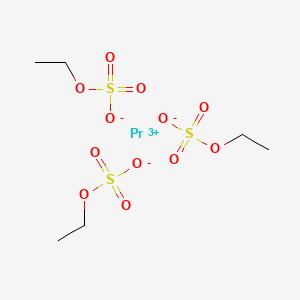
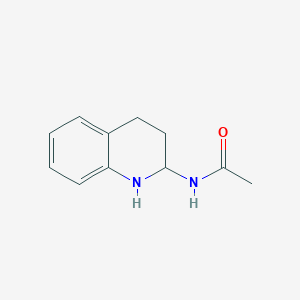

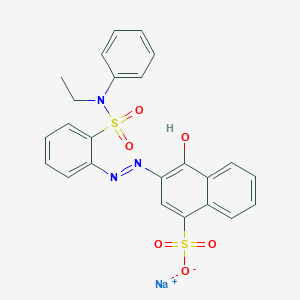
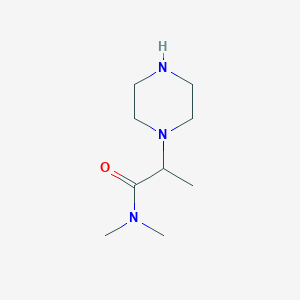

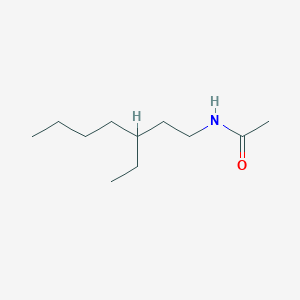

![(8S,9S)-7-methyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol](/img/structure/B15348545.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)

